
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and oxo functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-component reactions. One common method includes the reaction of enaminones with aromatic aldehydes and cyanoacetamide in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent mixture of ethanol and water at elevated temperatures (around 80°C) and can be completed within 5-25 minutes, yielding the desired product in good to high yields (74-85%) .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
5,6,7,8-Tetrahydro-2-naphthylamine: Similar backbone but lacks the oxo and carboxamide groups.
Uniqueness
6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to the presence of both amino and oxo functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(15)13-8/h4,6H,1-3,11H2,(H2,12,14)(H,13,15) |
InChI-Schlüssel |
VQZNEVCSMAQHBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1N)C=C(C(=O)N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350605.png)
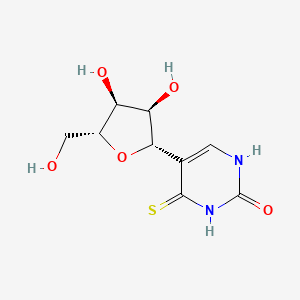
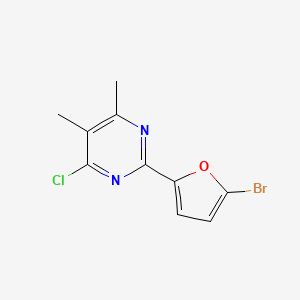
![1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13350621.png)
![6-(3,4-Diethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350629.png)
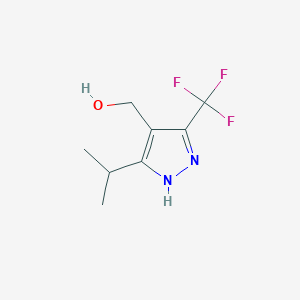
![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine](/img/structure/B13350640.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13350642.png)
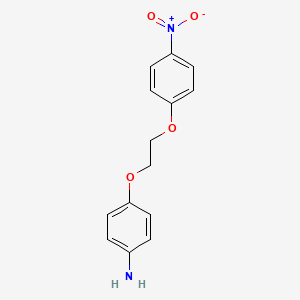
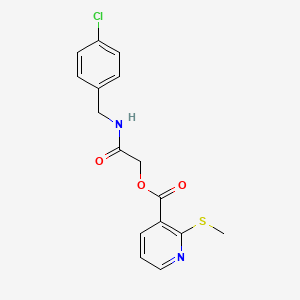


![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)

